molecular formula C3H3N3OS B156654 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 1627-37-8

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No. B156654
Key on ui cas rn: 1627-37-8
M. Wt: 129.14 g/mol
InChI Key: NAONSCLFUDKBCA-UHFFFAOYSA-N
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Patent
US06191130B1

Procedure details

The compound 9a (30 g, 232 mmol) and CH3I (15.9 ml, 255 mmol) are placed in 300 ml of water. 18.6 g of NaOH (465 mmol) are added and the mixture is stirred for 1 h at room temperature. The reaction mixture, cooled on a bed of ice, is neutralized using 27 ml of acetic acid and then extracted with dichloromethane. The organic phases are dried (MgSO4) and then concentrated to dryness. After recrystallizing from ether, 29.9 g of compound 9b are isolated.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[NH:3]1.CI.[OH-].[Na+].[C:13](O)(=O)C>O>[CH3:13][S:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S=C1NC(NN=C1)=O
Step Two
Name
Quantity
15.9 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, cooled on a bed of ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
After recrystallizing from ether, 29.9 g of compound 9b
CUSTOM
Type
CUSTOM
Details
are isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CSC1=NC(NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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